m-3M3FBS

Übersicht

Beschreibung

M-3M3FBS is an activator of phospholipase C (PLC). It stimulates superoxide generation, Ca2+ release, and inositol phosphate formation in a variety of cell types . It also induces monocytic leukemia cell apoptosis .

Molecular Structure Analysis

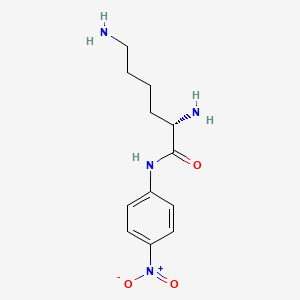

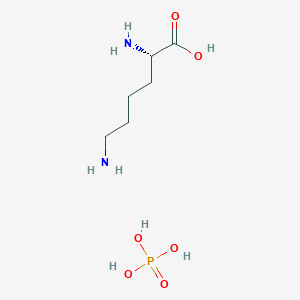

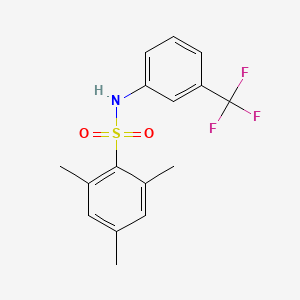

The molecular formula of this compound is C16H16F3NO2S . Its molecular weight is 343.36 . The structure includes a benzenesulfonamide group .Chemical Reactions Analysis

This compound is known to stimulate superoxide generation in human neutrophils, upregulate intracellular calcium concentration, and stimulate inositol phosphate generation in various cell lines . It also induces apoptosis in monocytic leukemia cells .Physical And Chemical Properties Analysis

This compound is a white solid . It is soluble in ethanol and DMSO to 100 mM .Wissenschaftliche Forschungsanwendungen

Induktion der Apoptose in Krebszellen

Es wurde festgestellt, dass m-3M3FBS die Apoptose in menschlichen Nierenzellen des Caki-Karzinoms induziert . Die Behandlung mit this compound führte zur Akkumulation der Sub-G1-Phase und zur DNA-Fragmentierung, beides häufige Indikatoren für Apoptose . Dies deutet darauf hin, dass this compound möglicherweise als therapeutisches Mittel bei der Krebsbehandlung eingesetzt werden könnte.

Herunterregulierung von XIAP

Es wurde gezeigt, dass die Verbindung this compound das X-chromosomale Inhibitorprotein der Apoptose (XIAP) in Caki-Zellen herunterreguliert . XIAP ist ein potenter Inhibitor der Apoptose, und seine Herunterregulierung kann die Apoptose fördern, was einen weiteren möglichen Mechanismus für die Antikrebswirkungen von this compound bietet .

Aktivierung von Caspase

Es wurde festgestellt, dass this compound Caspase aktiviert, ein essentielles Enzym in der Ausführungsphase der Zell-Apoptose . Diese Aktivierung könnte möglicherweise zu programmiertem Zelltod führen und damit zu seinem Potenzial als Krebstherapeutikum beitragen .

Intrazelluläre Calcium-Signalgebung

Es wurde gezeigt, dass this compound die durch Phospholipase C (PLC) vermittelte intrazelluläre Calciumfreisetzung stimuliert . Dies könnte möglicherweise die intrazelluläre Calciumhomöostase stören und zum Zelltod führen .

Produktion von Inositolphosphaten

Es wurde festgestellt, dass this compound die Produktion von Inositolphosphaten stimuliert . Inositolphosphate sind eine Gruppe von mono- bis hexaphosphorylierten Inositolen, die an verschiedenen Zellfunktionen beteiligt sind, darunter Zellwachstum, Apoptose, Zellmigration, Endozytose und Zelldifferenzierung .

Superoxid-Generierung

Es wurde gezeigt, dass this compound die Generierung von Superoxid in verschiedenen Zelltypen stimuliert . Superoxid ist eine reaktive Sauerstoffspezies, die oxidativen Stress verursachen und zum Zelltod führen kann .

Wirkmechanismus

Target of Action

The primary target of m-3M3FBS is phospholipase C (PLC), a crucial enzyme required for effective signal transduction and leukocyte activation . This compound is known as the first direct activator of phospholipase C, activating β2, β3, γ1, γ2, δ1 isoforms .

Mode of Action

This compound interacts with its target, phospholipase C, by directly activating it . This activation stimulates superoxide generation, upregulates intracellular calcium concentration, and stimulates inositol phosphate formation in various cell types .

Biochemical Pathways

The activation of phospholipase C by this compound affects several biochemical pathways. It leads to the depletion of phosphatidylinositol 4,5-bisphosphate (PIP2), a crucial component in the phosphoinositide pathway . This depletion results in the release of calcium from intracellular stores and the formation of inositol phosphates . The increase in intracellular calcium concentration can feed back immediately on phospholipase C, accelerating it during stimulation in strong positive feedback .

Result of Action

The activation of phospholipase C by this compound has several molecular and cellular effects. It enhances the bactericidal activity and hydrogen peroxide production of neutrophils . It also enhances the production of IFN-γ and IL-12 while inhibiting the production of TNF-α and IL-1β . In addition, this compound has been shown to induce apoptosis in tumor cells through caspase activation, down-regulation of XIAP, and intracellular calcium signaling .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the activation of phospholipase C and the resulting effects can be stopped by lowering intracellular calcium well below resting levels . Furthermore, the action of this compound can be inhibited by certain compounds, such as the phospholipase C-selective inhibitor U-73122 .

Biologische Aktivität

M-3M3FBS has been shown to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-angiogenic effects. It has also been shown to have a protective effect against oxidative stress and to have a beneficial effect on glucose metabolism.

Biochemical and Physiological Effects

This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase glucose uptake by cells, to reduce inflammation, to reduce oxidative stress, and to have a protective effect against cell death.

Vorteile Und Einschränkungen Für Laborexperimente

M-3M3FBS is a highly useful tool for scientific research, as it has a wide range of biological activities and is relatively easy to synthesize. However, it is important to note that the compound has not been extensively tested in humans, so its safety and efficacy in humans is not yet known.

Zukünftige Richtungen

M-3M3FBS has a wide range of potential applications in scientific research, and there are numerous potential future directions for its use. These include further studies into its effects on glucose metabolism, its potential therapeutic uses in animal models of disease, and its potential as an anti-inflammatory or anti-angiogenic agent. Additionally, further research into its pharmacokinetics and pharmacodynamics is needed in order to better understand its effects in humans. Finally, further research into its safety and efficacy in humans is needed before it can be used clinically.

Safety and Hazards

Eigenschaften

IUPAC Name |

2,4,6-trimethyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16F3NO2S/c1-10-7-11(2)15(12(3)8-10)23(21,22)20-14-6-4-5-13(9-14)16(17,18)19/h4-9,20H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIIUUSVHCHPIQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC=CC(=C2)C(F)(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16F3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90354009 | |

| Record name | m-3M3FBS | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90354009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

200933-14-8, 9013-93-8 | |

| Record name | 2,4,6-Trimethyl-N-(meta-3-trifluoromethylphenyl)benzenesulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0200933148 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phospholipase | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | m-3M3FBS | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90354009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.